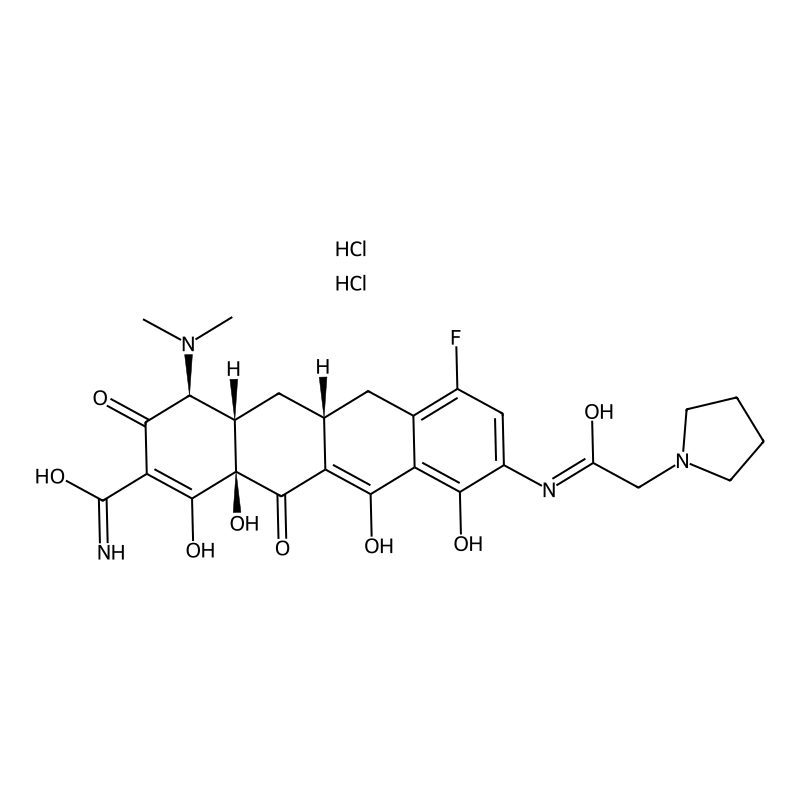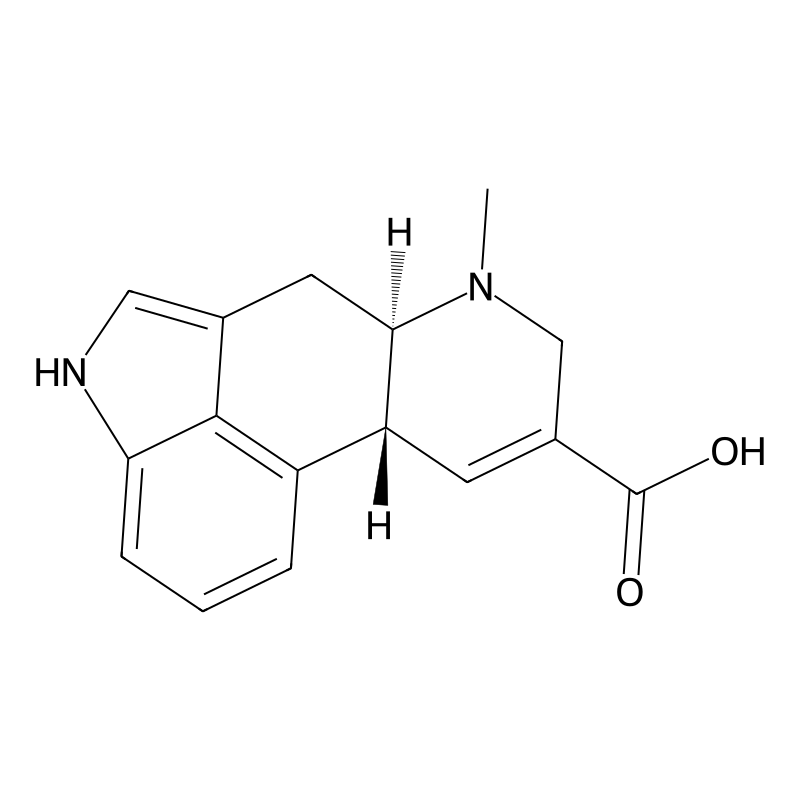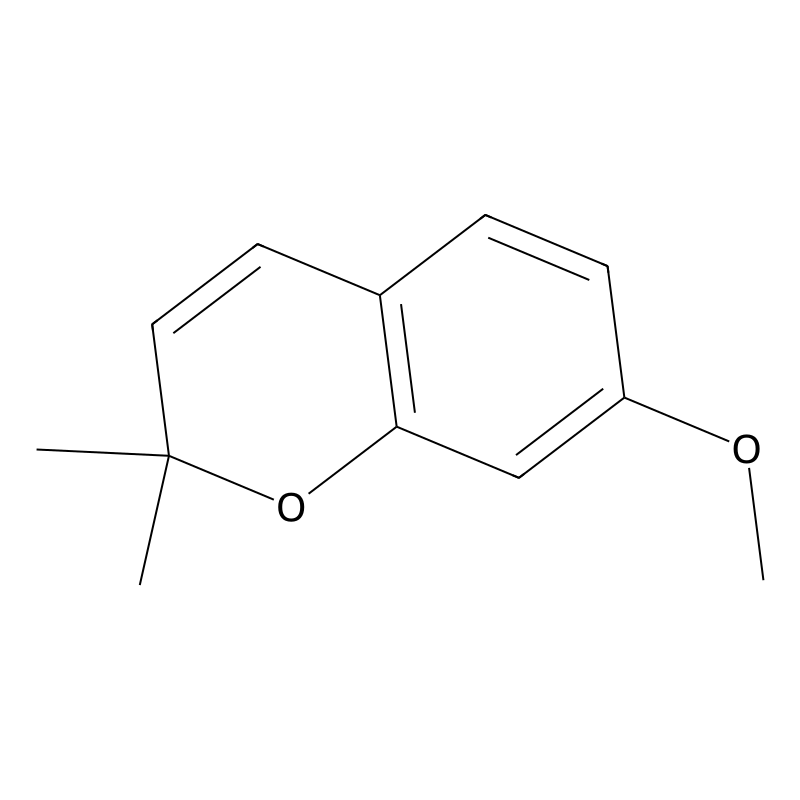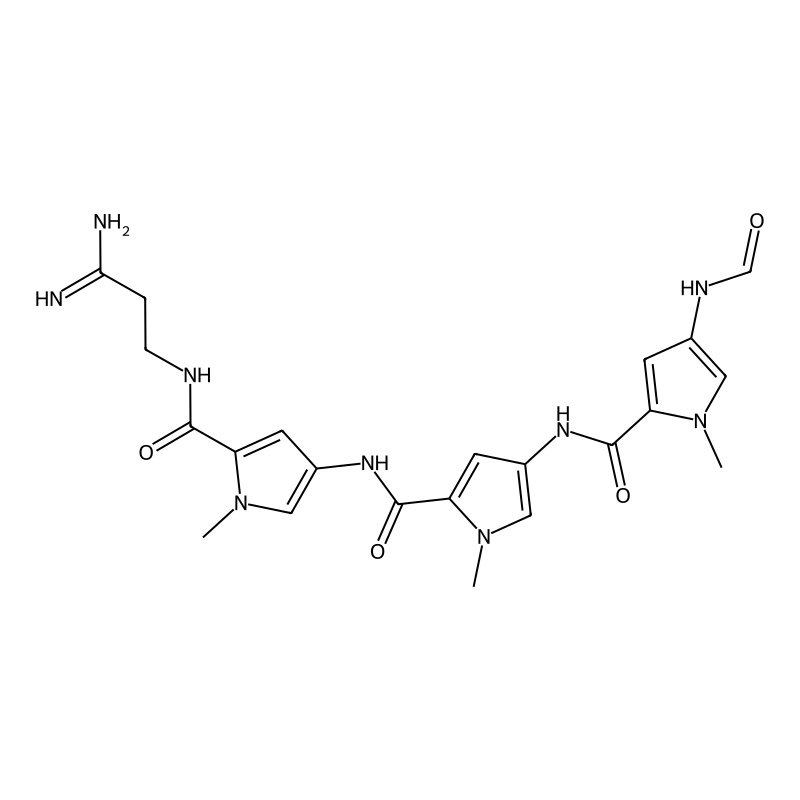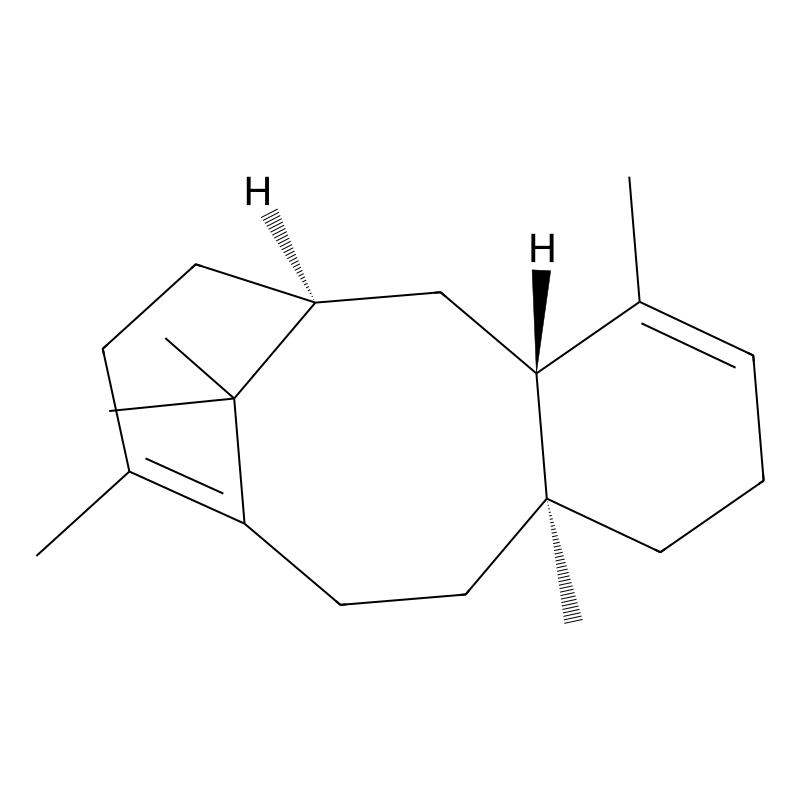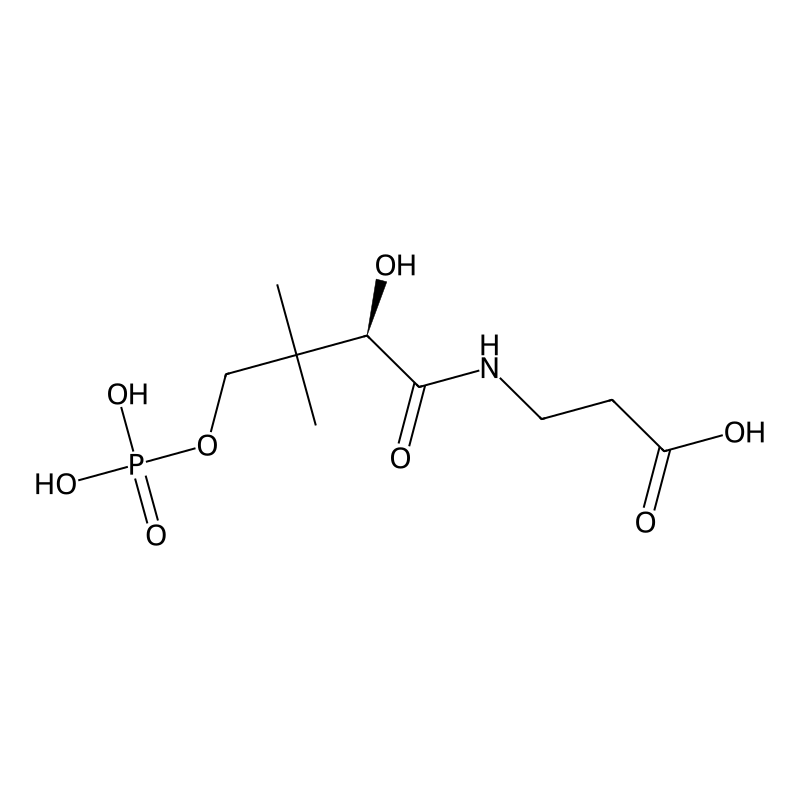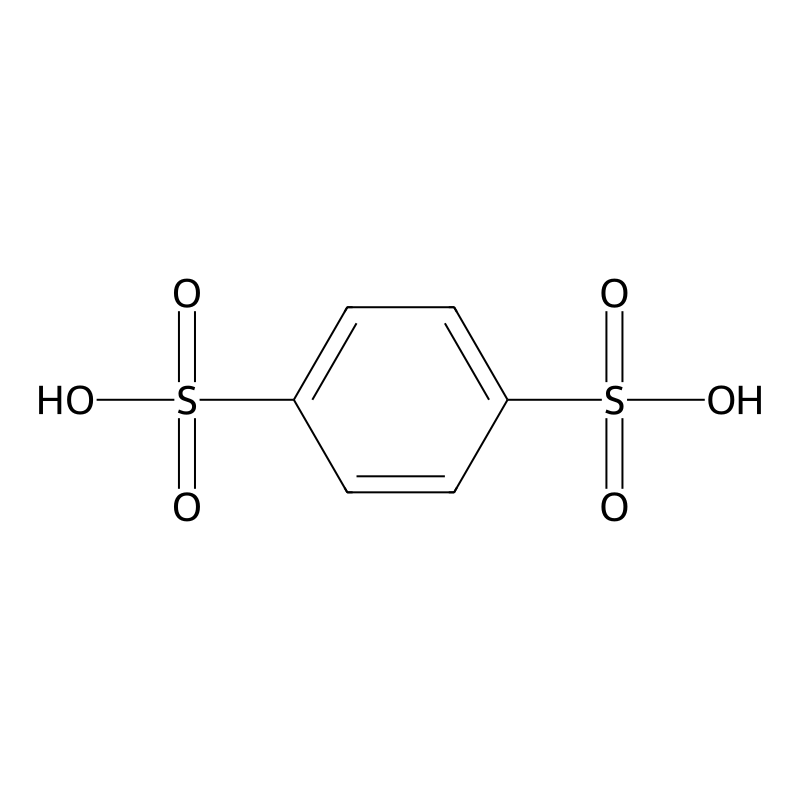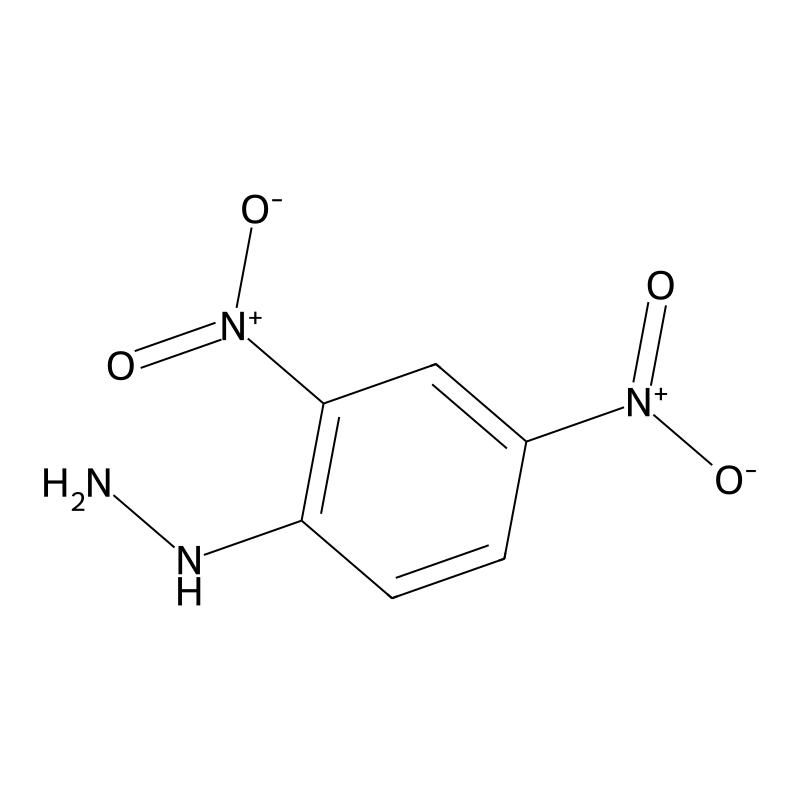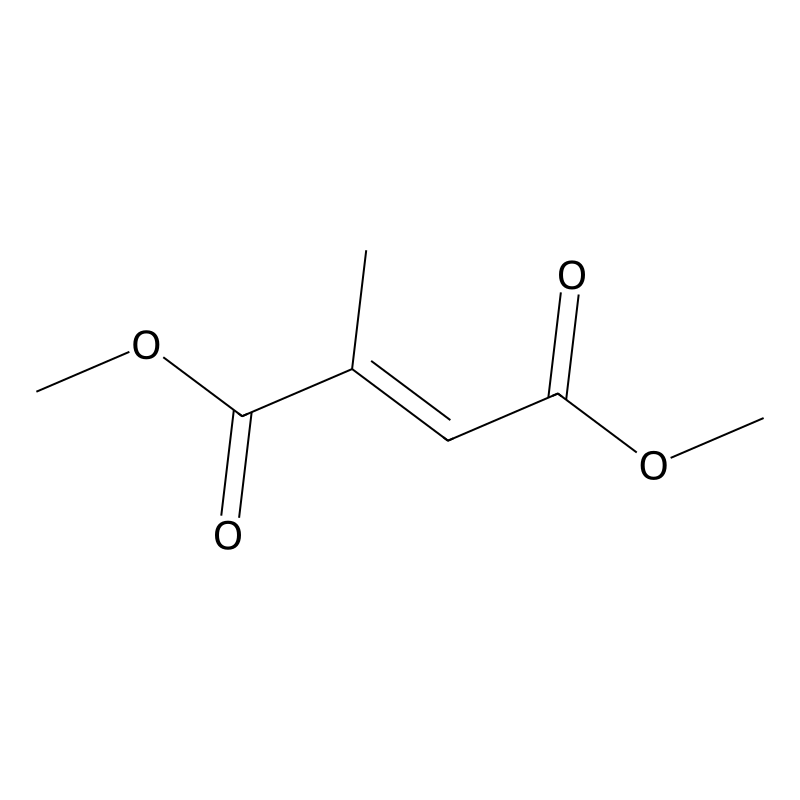2,2-Dimethyl-1,3,6,9,12,15-hexaoxa-2-silacycloheptadecane

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
- Origin: Dimethylsilacrown can be synthesized in a laboratory.
- Significance: Crown ethers are a class of cyclic polyethers known for their ability to bind specific cations (positively charged ions) due to their unique cavity size and donor atoms (oxygen in this case). Researchers investigate their potential applications in various fields, including molecular recognition, catalysis, and separation science [].
Molecular Structure Analysis
- Key features: Dimethylsilacrown has a ring structure with six oxygen atoms (hexaoxa) and one silicon atom (sila) replacing a carbon atom in the ring (cycloheptadecane). It also has two methyl groups (dimethyl) attached to the same silicon atom (2,2-). This structure creates a cavity capable of complexing with cations of appropriate size.
Chemical Reactions Analysis
- Synthesis: The synthesis of Dimethylsilacrown typically involves reacting a silicon tetrachloride (SiCl₄) derivative with a catechol derivative in the presence of a base.
- Due to the specific research nature of this compound, further details on decomposition or other reactions are not readily available in publicly accessible sources.
Physical And Chemical Properties Analysis
- Data on specific properties like melting point, boiling point, and solubility for Dimethylsilacrown is limited in publicly available sources.
- Dimethylsilacrown's significance lies in its ability to bind cations through a size- and charge-selective complexation process. The oxygen atoms in the ring interact with the cation, forming weak bonds. The size of the cavity determines which cations fit well, leading to selective binding []. This property is under investigation for various applications in separating or transporting specific ions.
- Information on specific hazards associated with Dimethylsilacrown is limited in publicly accessible sources. As with most chemicals, it is recommended to handle them with appropriate personal protective equipment and consult Safety Data Sheets (SDS) when available.
Host-Guest Chemistry
2,2-Dimethyl-1,3,6,9,12,15-hexaoxa-2-silacycloheptadecane, also known as Dimethylsila-17-crown-6, is a macrocyclic compound belonging to the class of crown ethers. Due to the presence of the six oxygen atoms in a ring structure, it exhibits cavity recognition properties. This makes it a valuable tool in host-guest chemistry research, where it can selectively bind specific guest molecules based on size and charge. Studies have explored its potential for complexation with alkali metal cations .
Catalysis
Dimethylsila-17-crown-6 can act as a ligand in coordination complexes, influencing their reactivity. Research has investigated its application in catalysis, where it can enhance reaction rates and selectivities. For instance, studies have demonstrated its use in Diels-Alder reactions and other organic transformations .
Material Science
The ability of Dimethylsila-17-crown-6 to complex with specific ions makes it a candidate material for sensor development. By incorporating it into polymers or other materials, researchers can design systems that respond to the presence of particular metal cations. This has potential applications in areas like ion transport membranes and selective ion detection .
UNII
GHS Hazard Statements
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]
Pictograms

Irritant
Other CAS
Wikipedia
General Manufacturing Information
PMN - indicates a commenced PMN (Pre-Manufacture Notices) substance.
